2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a dihydroisoquinoline moiety with a benzo[d]thiazole ring, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Castagnoli-Cushman reaction is often employed to synthesize derivatives of dihydroisoquinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is increasingly being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme aldo-keto reductase AKR1C3, which plays a role in hormone-dependent cancers . The compound binds to the enzyme’s active site, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Another compound with a dihydroisoquinoline moiety, known for its potent inhibitory activity against AKR1C3.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: Structurally similar compounds designed for enhanced biological activity.
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole is unique due to its specific combination of a dihydroisoquinoline and a benzo[d]thiazole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit AKR1C3 makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,7-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)19-18(21-17)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQRIJQZDCFFAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCC4=CC=CC=C4C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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